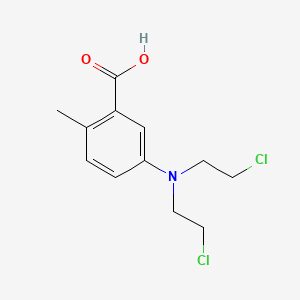
o-Toluic acid, 5-bis(2-chloroethyl)amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Toluic acid, 5-bis(2-chloroethyl)amino-: is an organic compound with the molecular formula C12H15Cl2NO2 . It contains a total of 32 atoms, including 15 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 chlorine atoms . This compound is known for its unique structure, which includes a carboxylic acid group, a tertiary amine group, and two chloroethyl groups.
Méthodes De Préparation
The synthesis of o-Toluic acid, 5-bis(2-chloroethyl)amino- typically involves the following steps:
Starting Materials: The synthesis begins with o-Toluic acid and 2-chloroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or chloroform.
Reaction Mechanism: The carboxylic acid group of o-Toluic acid reacts with the amine group of 2-chloroethylamine to form an amide bond
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure o-Toluic acid, 5-bis(2-chloroethyl)amino-.
Analyse Des Réactions Chimiques
o-Toluic acid, 5-bis(2-chloroethyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
o-Toluic acid, 5-bis(2-chloroethyl)amino- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its structural similarity to known alkylating agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of o-Toluic acid, 5-bis(2-chloroethyl)amino- involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The chloroethyl groups can alkylate DNA, leading to the formation of cross-links that disrupt DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparaison Avec Des Composés Similaires
o-Toluic acid, 5-bis(2-chloroethyl)amino- can be compared with other similar compounds such as:
Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian carcinoma.
Chlorambucil: Another alkylating agent used in the treatment of chronic lymphocytic leukemia.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
The uniqueness of o-Toluic acid, 5-bis(2-chloroethyl)amino- lies in its specific structure, which combines the properties of a carboxylic acid and a bis(2-chloroethyl)amino group, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
5977-36-6 |
|---|---|
Formule moléculaire |
C12H15Cl2NO2 |
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
5-[bis(2-chloroethyl)amino]-2-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-2-3-10(8-11(9)12(16)17)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
Clé InChI |
CGKKAGUCZCKFJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N(CCCl)CCCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


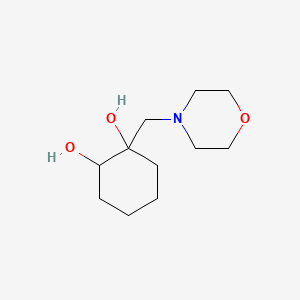
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
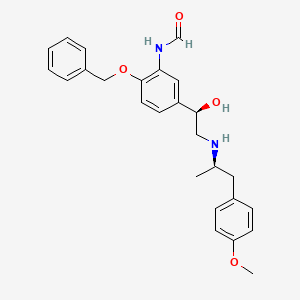
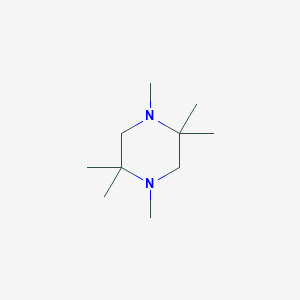
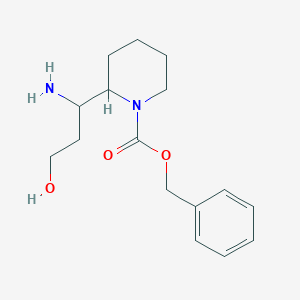
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
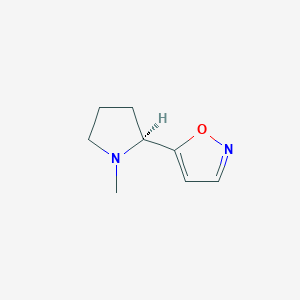
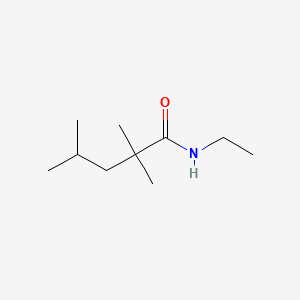
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
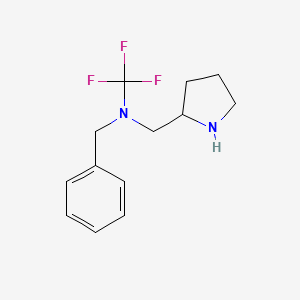
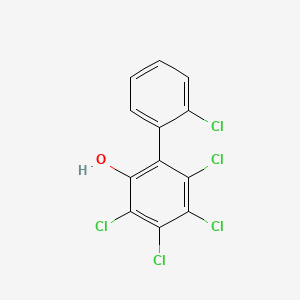
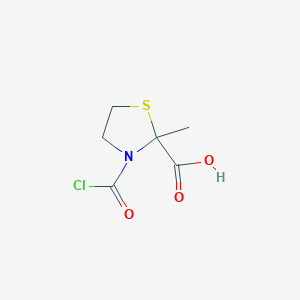
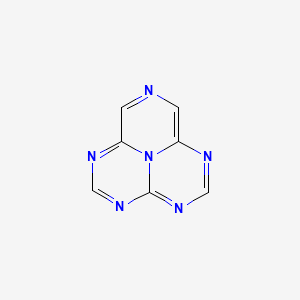
![6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate](/img/structure/B13960475.png)
